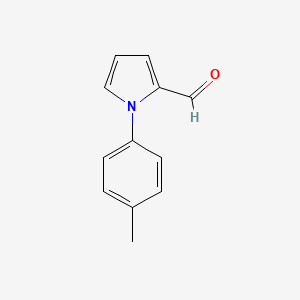

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYAEOJPVQNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340382 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-38-0 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30186-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. This pyrrole derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in numerous biologically active molecules and functional materials. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows to facilitate a deeper understanding of the processes involved.

Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(p-tolyl)-1H-pyrrole, via the Clauson-Kaas reaction. The subsequent step employs the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole ring.

Step 1: Synthesis of 1-(p-tolyl)-1H-pyrrole

The Clauson-Kaas reaction is a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.

Experimental Protocol:

-

In a round-bottom flask, dissolve p-toluidine (1 equivalent) in glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).

-

Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(p-tolyl)-1H-pyrrole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. This protocol is adapted from the synthesis of a structurally similar compound, 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6.5 equivalents) and cool it in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1-(p-tolyl)-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 1-(p-tolyl)-1H-pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold water.

-

If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

Table 1: Physicochemical and Spectroscopic Data

| Property | Data for this compound |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 30186-38-0 |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not reported in the searched literature. |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aldehyde proton (~9.5-10.0, s), Aromatic protons on the p-tolyl group (~7.2-7.4, m), Pyrrole protons (~6.3-7.2, m), Methyl protons (~2.4, s). |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aldehyde carbonyl (~180-185), Aromatic and pyrrole carbons (~110-140), Methyl carbon (~21). |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: C=O stretch of aldehyde (~1660-1680), C-H stretch of aldehyde (~2720, ~2820), Aromatic C=C stretches (~1500-1600), C-N stretch (~1300-1400). |

| Mass Spectrum (EI) | Expected molecular ion peak (M⁺) at m/z = 185. |

Visualized Workflows

To provide a clearer understanding of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined two-step synthetic route, employing the Clauson-Kaas and Vilsmeier-Haack reactions, offers a practical approach for obtaining this valuable heterocyclic compound. The provided characterization data, though based on analogous structures, serves as a useful reference for researchers. The visualized workflows further enhance the clarity of the experimental and analytical processes, making this guide a valuable resource for professionals in the fields of chemical synthesis and drug development. Further research to obtain and publish the specific experimental characterization data for the title compound is encouraged to complete the scientific record.

Spectroscopic Profile of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data provides a detailed structural confirmation of this compound. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 600 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.49 | d | 0.9 | Aldehyde H (CHO) |

| 8.19 | d | 9.2 | Aromatic H |

| 7.12 | dd | 4.0, 1.7 | Pyrrole H |

| 7.03 | dd | 9.2, 2.7 | Aromatic H |

| 7.00 – 6.99 | m | - | Pyrrole H |

| 6.84 | d | 2.7 | Aromatic H |

| 6.47 | dd | 4.0, 2.6 | Pyrrole H |

| 3.90 | s | - | Methyl H (CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 151 MHz

| Chemical Shift (δ) ppm | Assignment |

| 178.8 | Aldehyde C (C=O) |

| 163.5 | Aromatic C |

| 138.9 | Aromatic C |

| 135.8 | Aromatic C |

| 132.7 | Pyrrole C |

| 130.9 | Aromatic C |

| 127.7 | Aromatic C |

| 124.7 | Aromatic C |

| 115.4 | Pyrrole C |

| 113.9 | Pyrrole C |

| 111.6 | Pyrrole C |

| 56.3 | Methyl C (CH₃) |

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Assignment |

| 1670 | C=O (Aldehyde) stretch |

| 1614 | C=C (Aromatic) stretch |

| 1589 | C=C (Aromatic) stretch |

| 1547 | C=C (Pyrrole ring) stretch |

| 1450 | C-H bend |

| 1336 | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Calculated m/z |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 186.0919 for [M+H]⁺ (C₁₂H₁₂NO) |

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Advance 600 MHz NMR spectrometer.[1] The samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).[1] Multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets), m (multiplet).[1]

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, and the vibrational frequencies are reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source on a time-of-flight (TOF) mass analyzer.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured to determine the exact mass of the molecule.

Data Visualization

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with key NMR correlations for this compound.

References

In-Depth Technical Guide: Chemical Properties of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a substituted N-arylpyrrole derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectroscopic characterization, and physical properties. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides general synthetic methodologies and expected spectroscopic characteristics based on related structures.

Introduction

This compound, also known as 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde, belongs to the class of N-substituted pyrrole-2-carboxaldehydes. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, including natural products and pharmaceuticals. The presence of the formyl group at the 2-position and the p-tolyl substituent on the nitrogen atom imparts specific electronic and steric properties that influence its reactivity and potential biological interactions. This guide aims to provide a detailed summary of the known chemical properties of this compound to support further research and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde | [1] |

| CAS Number | 30186-38-0 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | White crystals | N/A |

| Topological Polar Surface Area (TPSA) | 22 Ų | [1] |

| logP | 2.59822 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

The synthesis of this compound can be conceptually approached through two primary routes: construction of the substituted pyrrole ring followed by formylation, or formylation of a pre-synthesized N-arylpyrrole.

Paal-Knorr Synthesis of the Pyrrole Ring

The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-toluidine.

Experimental Protocol (General):

-

A 1,4-dicarbonyl compound (e.g., succinaldehyde) and p-toluidine are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An acid catalyst (e.g., a catalytic amount of hydrochloric acid or acetic acid) is added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 1-(4-methylphenyl)-1H-pyrrole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol (General):

-

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.

-

A solution of 1-(4-methylphenyl)-1H-pyrrole in the same solvent is then added to the Vilsmeier reagent at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of an aqueous sodium acetate or sodium bicarbonate solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar compounds.

Mass Spectrometry

A mass spectrum for this compound is available, which is a key tool for confirming the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 185.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group and the pyrrole ring, as well as the aldehydic proton.

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic Proton (-CHO): A singlet around δ 9.5-9.7 ppm.

-

Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely appearing as doublets or triplets, showing characteristic coupling constants.

-

p-Tolyl Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic Carbonyl Carbon: A signal in the downfield region, typically around δ 180-185 ppm.

-

Pyrrole Carbons: Four signals in the aromatic region (δ 110-140 ppm).

-

p-Tolyl Carbons: Four signals in the aromatic region (δ 120-140 ppm), with two signals for the quaternary carbons and two for the protonated carbons.

-

Methyl Carbon: A signal in the aliphatic region, around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

C=O Stretch (Aldehyde): A strong absorption band around 1660-1680 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A band in the region of 1250-1350 cm⁻¹.

Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich pyrrole ring.

Reactions of the Aldehyde Group

The aldehyde group can undergo a variety of typical reactions, including:

-

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols or cyanohydrins.

-

Condensation Reactions: Reaction with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. These derivatives are often investigated for their biological activities.

Reactions of the Pyrrole Ring

The N-arylpyrrole ring is susceptible to electrophilic substitution, although the formyl group is deactivating. Further substitution would likely occur at the C4 position of the pyrrole ring.

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively reported, the pyrrole-2-carbaldehyde scaffold is present in numerous compounds with diverse biological activities.[3] Derivatives of N-arylpyrroles have been investigated for a range of therapeutic applications, including as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory agents

-

Enzyme inhibitors

The p-tolyl group can influence the lipophilicity and steric interactions of the molecule, which can in turn affect its pharmacokinetic properties and binding affinity to biological targets. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Conclusion

This compound is a versatile chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has summarized its known chemical and physical properties and outlined general synthetic and reactivity principles. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential applications. Future studies should focus on obtaining detailed experimental data for its physical and spectroscopic properties, optimizing its synthesis, and exploring its biological activity profile.

References

An In-depth Technical Guide on 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive overview of the known physical properties and a likely synthetic route for the chemical compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characteristics and synthesis of novel heterocyclic compounds.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not broadly published, the following table summarizes the available quantitative data. The compound presents as white crystals under standard conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | ChemScene |

| Molecular Weight | 185.22 g/mol | ChemScene |

| Melting Point | 69-71 °C | Santa Cruz Biotechnology |

| Appearance | White crystals | SpectraBase |

Synthesis Methodology: The Vilsmeier-Haack Reaction

A prevalent and effective method for the formylation of electron-rich heterocycles like pyrroles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring. While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the readily available literature, a general experimental procedure can be outlined based on established Vilsmeier-Haack protocols for similar substrates.

General Experimental Protocol:

-

Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for a specified time to allow for the formation of the electrophilic Vilsmeier reagent, chloroiminium salt.

-

Formylation of the Pyrrole Substrate: A solution of 1-(4-Methylphenyl)-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added dropwise to the pre-formed Vilsmeier reagent at low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the completion of the formylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: A logical workflow diagram illustrating the key stages of the Vilsmeier-Haack synthesis of this compound.

Biological Activity and Drug Development Potential

At present, there is no publicly available information regarding the specific biological activity, involvement in signaling pathways, or use in experimental workflows for this compound. The pyrrole scaffold is a common motif in many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. Therefore, while this specific compound has not been characterized in a biological context, its structural features suggest that it could be a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this molecule.

Experimental Workflow for Biological Screening

Should this compound be investigated for its biological activity, a general workflow for initial screening could be proposed.

Caption: A generalized workflow for the initial biological screening and development of a novel chemical entity like this compound.

The Discovery and Isolation of Novel Pyrrole-2-Carboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel pyrrole-2-carboxaldehyde derivatives. These compounds, characterized by a pyrrole ring substituted with a formyl group at the second position, have emerged as a significant class of bioactive molecules with a wide spectrum of pharmacological activities. This document details the natural origins, synthetic methodologies, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Natural Occurrence and Significance

Pyrrole-2-carboxaldehyde and its derivatives are widely distributed in nature, having been isolated from a diverse range of terrestrial and marine organisms, including fungi, plants, and marine sponges.[1][2] These natural products exhibit a variety of biological activities, from antimicrobial and anti-inflammatory to antioxidant and anti-cancer properties. A well-known example is pyrraline, a marker for diabetes, which possesses the pyrrole-2-carboxaldehyde skeleton.[1][2] The broad therapeutic potential of this scaffold has spurred significant interest in the discovery of new derivatives and the development of synthetic routes for their production.

Biological Activities and Therapeutic Potential

Research has demonstrated the efficacy of pyrrole-2-carboxaldehyde derivatives across several therapeutic areas. The key activities are summarized below, with quantitative data presented in the subsequent tables.

Antimicrobial Activity

Numerous synthetic pyrrole-2-carboxamide derivatives have shown considerable antibacterial activity, particularly against Gram-negative bacteria. For instance, certain derivatives have exhibited Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against pathogenic strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[3][4] Some compounds have demonstrated activity equipotent to standard antibiotics such as ciprofloxacin.[5]

Anti-tubercular Activity

A significant area of investigation has been the development of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[6] This has led to the identification of compounds with potent anti-TB activity, with MIC values below 0.016 μg/mL.[6]

Anti-inflammatory and Antioxidant Activity

Pyrrole-2-carboxaldehyde derivatives have also been recognized for their anti-inflammatory and antioxidant properties. Certain compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with IC50 values surpassing those of known non-steroidal anti-inflammatory drugs (NSAIDs).[7] Their antioxidant effects are often linked to the induction of the Nrf2-NQO1 signaling pathway, which upregulates the expression of antioxidant enzymes.[1][2] Some derivatives have shown strong antioxidant effects in attenuating cell death induced by oxidative stress.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity data for various pyrrole-2-carboxaldehyde derivatives.

Table 1: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

| 4i | Klebsiella pneumoniae | 1.02 | [3][4] |

| Escherichia coli | 1.56 | [3][4] | |

| Pseudomonas aeruginosa | 3.56 | [3][4] | |

| 4a, 4c, 4f, 4g, 4h, 4j | Gram-negative strains | 1.02 - 6.35 | [3] |

| Various Derivatives | Mycobacterium tuberculosis H37Rv | < 0.016 | [6] |

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound ID | Target Enzyme | IC50 (μM) | Reference |

| 4g, 4h, 4k, 4l | COX-1 & COX-2 | > Celecoxib | [7] |

| 5-ethoxymethyl-pyrrolemarumine (96) | iNOS | 8.6 ± 0.7 | [1] |

| Hybrid 5 | COX-2 | 0.55 | [8] |

| Hybrid 6 | COX-2 | 7.0 | [8] |

Table 3: Antioxidant Activity of Pyrrole Derivatives

| Compound ID | Assay | Activity | Reference |

| 20 | t-butyl hydroperoxide-induced oxidative stress | Strongest activity among tested compounds | [1] |

| 4b | DPPH radical scavenging | Most promising scavenger | [9] |

| Various Derivatives | O2•− scavenging | 62.03% - 86.44% | [10] |

| Various Derivatives | •OH scavenging | 63.65% - 91.51% | [10] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyrrole-2-carboxaldehyde derivatives are mediated through various signaling pathways. The following diagrams illustrate two key mechanisms.

Nrf2-NQO1 Signaling Pathway Activation

Many pyrrole-2-carboxaldehyde derivatives exert their antioxidant effects by activating the Nrf2-NQO1 pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like NQO1.

Caption: Activation of the Nrf2-NQO1 antioxidant response pathway.

Inhibition of MmpL3 in Mycobacterium tuberculosis

Certain pyrrole-2-carboxamide derivatives act as potent inhibitors of the MmpL3 transporter in M. tuberculosis. By blocking MmpL3, these compounds prevent the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, leading to cell death.

Caption: Inhibition of MmpL3-mediated TMM transport.

Experimental Protocols

This section provides detailed methodologies for the discovery, isolation, and evaluation of novel pyrrole-2-carboxaldehyde derivatives.

General Workflow for Discovery and Isolation from Natural Sources

The discovery of novel pyrrole-2-carboxaldehyde derivatives from natural sources typically follows a bioassay-guided fractionation approach.

Caption: Experimental workflow for natural product discovery.

Protocol for Isolation of Pyrrole Alkaloids from Plant Material

This protocol is adapted from methods used for the isolation of pyrrole alkaloids from plant sources.[11][12][13][14]

-

Extraction:

-

Air-dry and powder the plant material (e.g., flowers, roots).

-

Extract the powdered material exhaustively with ethanol (EtOH) or methanol (MeOH) at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude residue.

-

-

Acid-Base Partitioning:

-

Suspend the crude residue in water and acidify to pH 4-5 with a dilute acid (e.g., H₂SO₄).

-

Extract with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds.

-

Basify the aqueous layer to pH 9-10 with a base (e.g., Na₂CO₃).

-

Extract the basified aqueous layer with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute with a gradient of solvents, typically a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the desired compounds.

-

Further purify the combined fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure pyrrole-2-carboxaldehyde derivatives.

-

-

Structure Elucidation:

-

Characterize the pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Determine the absolute configuration, if applicable, using methods such as X-ray crystallography or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.[11]

-

General Procedure for Synthesis of Pyrrole-2-carboxamide Derivatives

This protocol describes a common method for the synthesis of pyrrole-2-carboxamide derivatives with antimicrobial activity.[3][4]

-

Synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid:

-

This starting material can be synthesized through appropriate alkylation and hydrolysis reactions from pyrrole-2-carboxylic acid esters.

-

-

Amide Coupling:

-

To a solution of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid in an anhydrous solvent like dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Add the desired aromatic or cycloaliphatic amine and triethylamine (TEA).

-

Continue stirring the reaction mixture at room temperature until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide derivative.

-

Biological Evaluation Protocols

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of twofold dilutions of the compound in molten Mueller-Hinton agar.

-

Pour the agar into sterile Petri dishes and allow to solidify.

-

Inoculate the agar plates with a standardized suspension of the test bacteria.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9]

-

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using commercially available fluorometric inhibitor screening kits.

-

Follow the manufacturer's instructions for the assay procedure.

-

The fluorescence intensity is proportional to the enzyme activity, and the percentage of inhibition is calculated relative to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[7]

-

Prepare different concentrations of the test compound in a suitable solvent.

-

Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

-

The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[9]

Conclusion

Novel pyrrole-2-carboxaldehyde derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their natural abundance and the availability of robust synthetic methods provide a strong foundation for further exploration. The diverse biological activities, including potent antimicrobial, anti-inflammatory, and antioxidant effects, highlight their potential to address a range of unmet medical needs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development to advance the investigation of this important class of compounds.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lagerindicine, a New Pyrrole Alkaloid Isolated from the Flowers of Lagerstroemia indica Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Screening for Biological Activity of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of published data specifically detailing the biological activities of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde. This technical guide, therefore, provides a robust framework for the systematic screening of this compound, drawing upon established methodologies for analogous pyrrole derivatives. The protocols and pathways described herein are intended to serve as a foundational template for researchers initiating investigations into the pharmacological potential of this specific molecule.

Introduction

Pyrrole-containing compounds are a significant class of heterocyclic molecules that are integral to many biologically active natural products and synthetic drugs.[1] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Derivatives of pyrrole-2-carbaldehyde, a key intermediate, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide outlines a comprehensive strategy for the biological activity screening of the novel compound 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.

Synthesis and Characterization

The initial step in the biological evaluation of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde is its chemical synthesis and purification. A common method for the synthesis of N-substituted pyrrole-2-carbaldehydes involves the reaction of pyrrole-2-carbaldehyde with an appropriate aryl halide in the presence of a catalyst.

General Synthetic Workflow:

Caption: General workflow for the synthesis and characterization of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.

Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Anticancer Activity Screening

Pyrrole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms.[1] A tiered screening approach is recommended to evaluate the anticancer potential of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.

In Vitro Cytotoxicity Assays

The initial screening should involve assessing the compound's cytotoxic effects against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Workflow for In Vitro Anticancer Screening:

Caption: Workflow for in vitro anticancer activity screening.

Potential Signaling Pathways to Investigate

Should the compound exhibit significant cytotoxicity, further studies should explore its mechanism of action. Based on the activities of other pyrrole derivatives, potential signaling pathways to investigate include:

-

Apoptosis Induction: Assess for markers of programmed cell death, such as caspase activation and DNA fragmentation.

-

Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry to determine if the compound induces arrest at specific phases.

-

Kinase Inhibition: Many anticancer drugs target protein kinases. The effect of the compound on key cancer-related kinases could be evaluated.

Hypothetical Signaling Pathway for a Pyrrole Derivative:

References

An In-depth Technical Guide to the In Vitro Evaluation of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde and Related Pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of pyrrole have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant properties.[1][3] This technical guide focuses on the in vitro evaluation of this versatile class of compounds, with a specific interest in derivatives related to 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. We will explore the common experimental protocols, present quantitative data from various studies on related molecules, and visualize key experimental workflows and potential signaling pathways.

Anticancer Activity

Pyrrole derivatives have shown significant promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.[1][4] The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest.[4]

Quantitative Data: In Vitro Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrrole Hydrazone Derivative (1C) | Human Melanoma Cells | MTT Assay | 44.63 ± 3.51 | [4] |

| Alkynylated Pyrrole Derivative (12l) | A549 (Lung Cancer) | MTT Assay | 3, 10, 30 (concentrations tested) | [4] |

| Pyrrolezanthine (10) | A-549 (Lung Cancer) | MTT Assay | 38.3 | [5] |

| Pyrrolezanthine (10) | SW480 (Colon Cancer) | MTT Assay | 33.7 | [5] |

| 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde (84) | HCT-116, HepG2, BGC-823, NCI-H1650, etc. | MTT Assay | Significant Inhibition | [5] |

| 5-methyl-2-carboxamidepyrrole-based dual mPGES-1/sEH inhibitors (1f, 2b, 2c, 2d) | Human Colorectal Cancer (CRC) model | Cell-free | Low micromolar range | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as cisplatin is often included.[4]

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization: Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer evaluation of pyrrole derivatives.

Visualization: Hypothetical Apoptosis Signaling Pathway

Caption: A potential apoptosis pathway induced by a bioactive pyrrole derivative.

Antimicrobial Activity

Pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Quantitative Data: In Vitro Antimicrobial Activity of Pyrrole Derivatives

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxamide (4i) | Klebsiella pneumoniae | Microbroth Dilution | 1.02 | [8] |

| Pyrrole-2-carboxamide (4i) | Escherichia coli | Microbroth Dilution | 1.56 | [8] |

| Pyrrole-2-carboxamide (4i) | Pseudomonas aeruginosa | Microbroth Dilution | 3.56 | [8] |

| Pyrrolyl pyrazoline carbaldehyde (4i) | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 3.125 | [9] |

| Pyrrolyl pyrazoline carbaldehydes (4g, 4h) | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 6.25 | [9] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | Microbroth Dilution | 0.7 | [10] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

Several pyrrole derivatives have been investigated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[11][12]

Quantitative Data: In Vitro Antioxidant Activity of Pyrrole Derivatives

| Compound | Assay Type | Activity Metric | Result | Reference |

| N-substituted pyrrole-2-carboxaldehyde (3) | Hydroxyl Radical Scavenging | ED50 (µM) | 11.9 | [5] |

| Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate (78) | Hydroxyl Radical Scavenging | ED50 (µM) | 16.7 | [5] |

| Pyrrole Derivative (Cpd. 7) | DPPH Radical Scavenging | % Scavenging | 76.04% | [11] |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | HO• Radical Scavenging | Rate Constant (M⁻¹ s⁻¹) | 8.56 x 10⁸ | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Anti-Inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been demonstrated through their ability to inhibit key inflammatory enzymes and mediators.[13][14][15]

Quantitative Data: In Vitro Anti-inflammatory Activity of Pyrrole Derivatives

| Compound | Target/Assay | Activity Metric | Result | Reference |

| Pyrrolopyridine derivatives (3i, 3l) | COX-2 Inhibition | - | Promising activity | [13] |

| 5-methyl-2-carboxamidepyrrole-based compounds (1f, 2b, 2c, 2d) | mPGES-1 Inhibition | IC50 | Low micromolar range | [3] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Lipopolysaccharide (LPS)-induced TNF-α release in rats | % Decrease | Significant decrease in serum TNF-α | [15] |

Experimental Protocol: COX-2 Inhibition Assay

In vitro cyclooxygenase (COX) inhibition assays are used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The test compound, the enzyme, and a heme cofactor are pre-incubated in a buffer solution.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

While direct experimental data for this compound remains to be elucidated, the extensive research on related pyrrole derivatives strongly suggests a high potential for a diverse range of biological activities. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and conduct in vitro evaluations of novel pyrrole compounds. The versatility of the pyrrole scaffold continues to make it an exciting and fruitful area for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Preliminary Pharmacological Studies of N-aryl Pyrrole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary pharmacological studies of N-aryl pyrrole-2-carbaldehydes and their derivatives. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an N-aryl substituent and a 2-carbaldehyde group offers a versatile platform for developing novel therapeutic agents with diverse pharmacological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Quantitative Pharmacological Data

The following tables summarize the reported biological activities of various N-aryl pyrrole-2-carbaldehyde derivatives and related structures. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of future compounds.

Antimicrobial Activity

N-aryl pyrrole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Table 1: Antibacterial Activity of N-aryl Pyrrole Derivatives (MIC in µg/mL)

| Compound ID | E. coli | K. pneumoniae | A. baumannii | MRSA | M. phlei | Reference |

| Va series | [1][2] | |||||

| Vb | 8 | 8 | 16 | > Levofloxacin | - | [1] |

| Vc | 4 | 8 | 8 | > Levofloxacin | 8 | [1][2] |

| Ve | - | - | - | > Levofloxacin | - | [1][2] |

| VIa-e series | [1] | |||||

| VIb | 256 | - | - | - | - | [1] |

| VIe | 256 | - | - | - | - | [1] |

| Levofloxacin | - | - | - | 8 | - | [1][2] |

Note: "> Levofloxacin" indicates that the compound outperformed the reference drug.

Table 2: Antifungal Activity of Pyrrole Derivatives (Zone of Inhibition in mm)

| Compound ID | A. niger | C. albicans | Reference |

| 2 | 7 | 8 | [3] |

| 3a | 16 | 12 | [3] |

| 3b | 14 | 15 | [3] |

| 3c | 18 | 24 | [3] |

| 3d | 10 | 20 | [3] |

| 3e | 22 | 17 | [3] |

| Clotrimazole | 22 | 18 | [3] |

Anticancer Activity

The cytotoxic effects of N-aryl pyrrole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 3: Anticancer Activity of Pyrrole Derivatives (IC50 in µM)

| Compound ID | T47D (Breast Cancer) | SMMC-7721 (Hepatocellular Carcinoma) | Reference |

| 3h | 2.4 | - | [4] |

| 3k | 10.6 | - | [4] |

| Compound 1 | - | 16.78 ± 0.49 | [5] |

Enzyme Inhibitory Activity

N-aryl pyrrole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Table 4: Enzyme Inhibitory Activity of Pyrrole Derivatives (IC50)

| Compound ID | Target Enzyme | IC50 | Reference |

| 3o | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | [6][7] |

| 3p | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | [6][7] |

| 3s | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | [6][7] |

| Potent Analogs | Lymphocyte-specific kinase (Lck) | <10 nM | [8] |

| 3h | Aromatase | 1.8 µM | [4] |

| 3k | Aromatase | 18 nM | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological studies. This section outlines the general procedures for key experiments cited in the literature on N-aryl pyrrole-2-carbaldehydes.

Synthesis of N-aryl Pyrrole-2-carbaldehydes

A common and versatile method for the synthesis of the N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde core is the Vilsmeier-Haack reaction.[1][2] This is typically preceded by the Paal-Knorr condensation to form the N-aryl pyrrole ring.[1][2]

Paal-Knorr Condensation:

-

2,5-hexanedione and the desired aniline are reacted in the presence of a catalyst, such as sulphamic acid.[1]

-

The reaction mixture is typically refluxed to drive the condensation and cyclization, yielding the N-aryl-2,5-dimethylpyrrole derivative.[1]

Vilsmeier-Haack Formylation:

-

The N-aryl-2,5-dimethylpyrrole is treated with a Vilsmeier reagent, which is prepared from a substituted amide (e.g., dimethylformamide) and a halogenating agent (e.g., phosphorus oxychloride).

-

This electrophilic aromatic substitution reaction introduces a formyl group at the 3-position of the pyrrole ring.[1]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assays

The MTS assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24 or 48 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. Below is a general workflow.

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.

-

Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Detection of Product Formation: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualized Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and processes related to the pharmacological studies of N-aryl pyrrole-2-carbaldehydes.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to N-aryl pyrrole-2-carbaldehyde derivatives.

Caption: Synthetic route to N-aryl pyrrole-2-carbaldehydes.

Antimicrobial Activity Screening Workflow

This diagram outlines the typical workflow for screening compounds for antimicrobial activity.

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism of Action: Enzyme Inhibition

This diagram illustrates the general principle of enzyme inhibition by a drug candidate.

Caption: Enzyme inhibition by an N-aryl pyrrole derivative.

References

- 1. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde, is a versatile heterocyclic aldehyde. The presence of the electron-rich pyrrole ring, the N-aryl substituent, and the reactive aldehyde functionality makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group, in particular, serves as a key handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this specific pyrrole derivative, complete with experimental protocols and quantitative data where available.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing nucleophilic attack. Its reactivity is influenced by the electronic properties of the N-(p-tolyl)pyrrole moiety. The pyrrole ring is an electron-donating system, which can somewhat reduce the electrophilicity of the aldehyde carbonyl compared to simple aromatic aldehydes. However, it remains susceptible to a wide range of transformations.

This guide will focus on the following key reactions of the aldehyde group:

-

Carbon-Carbon Bond Forming Reactions:

-

Knoevenagel Condensation

-

Wittig Reaction and its variants (Horner-Wadsworth-Emmons)

-

-

Carbon-Nitrogen Bond Forming Reactions:

-

Reductive Amination

-

-

Oxidation and Reduction Reactions:

-

Oxidation to a Carboxylic Acid

-

Reduction to an Alcohol

-

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. The aldehyde group of this compound readily participates in Knoevenagel condensations with various active methylene compounds.

dot

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol (General):

A general procedure for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds involves stirring a mixture of the aldehyde, the active methylene compound, and a catalytic amount of a weak base (such as piperidine or pyridine) in a suitable solvent (like ethanol or toluene) at room temperature or with heating.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by filtration or extraction.

Quantitative Data:

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Solvent | Conditions | Product Type | Representative Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-(1-(4-Methylphenyl)-1H-pyrrol-2-yl)methylene)malononitrile | High (expected) |

| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(1-(4-methylphenyl)-1H-pyrrol-2-yl)acrylate | High (expected) |

| This compound | Barbituric Acid | Pyridine | Ethanol | Reflux | 5-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | High (expected) |

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable methods for the synthesis of alkenes from carbonyl compounds. These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). The aldehyde group of this compound is a suitable substrate for these transformations, leading to the formation of various vinylpyrrole derivatives.

dot

Caption: Wittig and HWE Reaction Pathways.

Experimental Protocol (General Wittig):

A typical Wittig reaction involves the in-situ generation of the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent (e.g., THF, DMF). The aldehyde is then added to the ylide solution, and the reaction is stirred at a suitable temperature until completion.

Experimental Protocol (General HWE):

In a Horner-Wadsworth-Emmons reaction, the phosphonate is deprotonated with a base (e.g., sodium hydride, sodium methoxide) in a solvent like THF or DME to form the phosphonate carbanion. The aldehyde is then added to this solution, and the reaction proceeds to give the alkene, typically with high E-selectivity.

Quantitative Data:

| Reaction Type | Reagent | Base | Solvent | Product Type | Expected Stereoselectivity | Representative Yield (%) |

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | 1-(4-Methylphenyl)-2-vinyl-1H-pyrrole | Z-selective (for non-stabilized ylides) | Good to High |

| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | Ethyl 3-(1-(4-methylphenyl)-1H-pyrrol-2-yl)acrylate | E-selective (for stabilized ylides) | Good to High |

| HWE | Triethyl phosphonoacetate | NaH | THF | Ethyl 3-(1-(4-methylphenyl)-1H-pyrrol-2-yl)acrylate | Predominantly E | High |

Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The aldehyde group of this compound can be effectively converted to a variety of secondary and tertiary amines via this method.

dot

Caption: Reductive Amination Pathway.

Experimental Protocol (General):

A one-pot reductive amination procedure typically involves mixing the aldehyde, the amine (primary or secondary), and a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like methanol, ethanol, or dichloromethane. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate imine formation. The reaction is usually stirred at room temperature until completion.

Quantitative Data:

While specific data for the reductive amination of this compound is scarce, this reaction is generally efficient for a broad range of aldehydes and amines.

| Amine | Reducing Agent | Solvent | Product Type | Representative Yield (%) |

| Benzylamine | NaBH(OAc)₃ | Dichloromethane | N-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methyl)benzenamine | Good to High |

| Morpholine | NaBH₃CN | Methanol | 4-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methyl)morpholine | Good to High |

| Aniline | NaBH(OAc)₃ | Dichloromethane | N-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methyl)aniline | Good to High |

Oxidation and Reduction Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functionalized pyrrole derivatives.

dot

Caption: Oxidation and Reduction of the Aldehyde.

Oxidation to Carboxylic Acid

Experimental Protocol (General):

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) in an aqueous basic solution, followed by acidification. Alternatively, milder reagents like silver oxide (Ag₂O) can be employed.

Quantitative Data:

| Oxidizing Agent | Solvent | Conditions | Product | Representative Yield (%) |

| KMnO₄ | Acetone/Water | 0 °C to RT | 1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | Moderate to Good |

| Ag₂O, NaOH | Ethanol/Water | Reflux | 1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | Good to High |

Reduction to Alcohol

Experimental Protocol (General):

The reduction of the aldehyde to the corresponding primary alcohol is typically accomplished using hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and convenient choice. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used, although it is less chemoselective.[3]

Quantitative Data:

| Reducing Agent | Solvent | Conditions | Product | Representative Yield (%) |

| NaBH₄ | Methanol or Ethanol | 0 °C to RT | (1-(4-Methylphenyl)-1H-pyrrol-2-yl)methanol | High |

| LiAlH₄ | Tetrahydrofuran | 0 °C to RT | (1-(4-Methylphenyl)-1H-pyrrol-2-yl)methanol | High |

Conclusion

The aldehyde group of this compound is a versatile functional group that participates in a wide array of chemical transformations. This guide has outlined the key reactions, including Knoevenagel condensations, Wittig and HWE reactions, reductive aminations, and oxidation/reduction, providing a foundation for its use in the synthesis of more complex molecules. While specific experimental data for this particular compound is limited in publicly available literature, the general protocols and expected outcomes presented here serve as a valuable starting point for researchers in drug discovery and materials science. Further exploration and optimization of these reactions will undoubtedly unlock the full potential of this important heterocyclic building block.

References

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrrole alkaloids, a structurally diverse and biologically significant class of natural products. We will delve into their widespread occurrence in various natural sources, from marine invertebrates to terrestrial plants and bacteria, and elucidate the complex biosynthetic pathways that lead to their formation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of biosynthetic and experimental workflows to support research and development in this field.

Natural Occurrence of Pyrrole Alkaloids

Pyrrole alkaloids are secondary metabolites characterized by the presence of one or more pyrrole rings. They are produced by a vast array of organisms and exhibit a wide range of structural complexities and biological activities.[1][2] Their sources are broadly categorized into marine, bacterial, and plant origins.

Marine Pyrrole Alkaloids

The marine environment is a particularly rich source of novel pyrrole alkaloids, with organisms from microbes to sponges producing these compounds.[1][3][4] Marine pyrrole alkaloids are known for their structural diversity, often featuring halogenation (particularly bromination) and complex ring systems.[3][5] Key families include the lamellarins, tambjamines, and various bromopyrroles.

Table 1: Selected Marine-Derived Pyrrole Alkaloids and Their Natural Sources

| Alkaloid Class | Example Compound | Natural Source | Reference |

| Lamellarins | Lamellarin D | Marine mollusc Lamellaria sp., Marine ascidian Didemnum sp. | [6][7] |

| Tambjamines | Tambjamine YP1 | Pseudoalteromonas tunicata | [8][9] |

| Pyrrole-Imidazole | Oroidin | Marine sponge Agelas oroides | [10] |

| Bromopyrroles | Pseudocerolide A | Marine sponge Pseudoceratina sp. | [3][5] |

| Agelasins | Agelasin A | Marine sponge Agelas nakamurai | [3] |

Bacterial Pyrrole Alkaloids

Bacteria, particularly species from the genera Serratia, Streptomyces, and Pseudoalteromonas, are prolific producers of pigmented pyrrole alkaloids.[11] The most prominent among these are the prodiginines, which are characterized by a linear tripyrrole structure. These compounds have garnered significant interest for their antimicrobial, immunosuppressive, and anticancer properties.[12][13]

Table 2: Selected Bacterial-Derived Pyrrole Alkaloids and Their Natural Sources

| Alkaloid Class | Example Compound | Natural Source | Reference |

| Prodiginines | Prodigiosin | Serratia marcescens, Pseudoalteromonas rubra | [11][12][14] |

| Streptopyrroles | Streptopyrrole B | Streptomyces zhaozhouensis | [15] |

| Bipyrroles | Tambjamine BE-18591 | Streptomyces albus | [16][17][18] |

| Halogenated Pyrroles | Pyoluteorin | Pseudomonas fluorescens | [19] |

Plant-Derived Pyrrole Alkaloids

In the terrestrial environment, pyrrolizidine alkaloids (PAs) represent the most significant class of plant-derived pyrrole compounds.[20][21] It is estimated that about 3% of the world's flowering plants synthesize PAs, primarily as a defense mechanism against herbivores.[20][22] They are commonly found in the Boraginaceae, Asteraceae, and Fabaceae families.[22][23][24] Due to their hepatotoxicity, the presence of PAs in food, animal feed, and herbal medicines is a significant safety concern.[25][26][27][28]

Table 3: Selected Plant-Derived Pyrrolizidine Alkaloids and Their Natural Sources

| Alkaloid Class | Example Compound | Natural Source | Reference |

| Senecionine-type | Senecionine | Senecio vulgaris (Common Groundsel) | [22][29] |